
7-Bromo-3,3-dimethylindolin-2-one
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Overview
Description
7-Bromo-3,3-dimethylindolin-2-one is a chemical compound belonging to the indolinone family Indolinones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,3-dimethylindolin-2-one typically involves the bromination of 3,3-dimethylindolin-2-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various derivatives, including oxindoles.
Reduction Reactions: Reduction of the compound can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Major Products Formed:
Substitution: Formation of azido or amino derivatives.
Oxidation: Formation of oxindole derivatives.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Explored for its anticancer properties, showing cytotoxic effects against various cancer cell lines.
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-dimethylindolin-2-one varies depending on its application:
Enzyme Inhibition: The compound binds to the active site of acetylcholine esterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, including the inhibition of topoisomerase enzymes and disruption of the cell cycle.
Comparison with Similar Compounds
3,3-Dimethylindolin-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-3,3-dimethylindolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
Uniqueness: 7-Bromo-3,3-dimethylindolin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
7-bromo-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYMHHQESIFOLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Br)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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